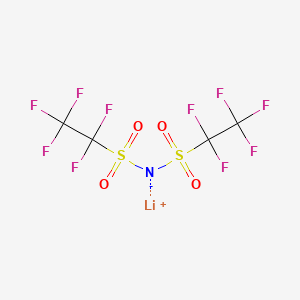

Lithium bis(pentafluoroethanesulfonyl)imide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium bis(pentafluoroethanesulfonyl)imide is a chemical compound known for its unique properties and applications in various fields. It is a lithium salt of bis(pentafluoroethanesulfonyl)imide, which is a strong acid. This compound is widely used in electrochemical applications due to its excellent ionic conductivity and thermal stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lithium bis(pentafluoroethanesulfonyl)imide typically involves the reaction of pentafluoroethanesulfonyl chloride with lithium carbonate or lithium hydroxide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Lithium bis(pentafluoroethanesulfonyl)imide undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The major products formed from these reactions include various lithium salts, organic compounds, and inorganic byproducts, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Lithium bis(pentafluoroethanesulfonyl)imide has a wide range of applications in scientific research, including:

Chemistry: It is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability.

Biology: The compound is used in biological studies to investigate the effects of lithium ions on cellular processes.

Industry: It is used in various industrial processes, including electroplating and as a component in advanced materials.

Wirkmechanismus

The mechanism by which Lithium bis(pentafluoroethanesulfonyl)imide exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a source of lithium ions, which can influence various biological and chemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Lithium bis(pentafluoroethanesulfonyl)imide is unique compared to other similar compounds due to its high ionic conductivity and thermal stability. Some similar compounds include:

Lithium trifluoromethanesulfonate (Lithium triflate)

Lithium perchlorate

Lithium hexafluorophosphate

These compounds share some similarities in terms of their applications in lithium-ion batteries, but this compound stands out due to its superior properties.

Eigenschaften

CAS-Nummer |

132843-44-8 |

|---|---|

Molekularformel |

C4HF10LiNO4S2 |

Molekulargewicht |

388.1 g/mol |

IUPAC-Name |

lithium;bis(1,1,2,2,2-pentafluoroethylsulfonyl)azanide |

InChI |

InChI=1S/C4HF10NO4S2.Li/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10;/h15H; |

InChI-Schlüssel |

TWWUUDFJDGCFDD-UHFFFAOYSA-N |

SMILES |

[Li+].C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F |

Kanonische SMILES |

[Li].C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F |

Piktogramme |

Corrosive; Acute Toxic |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Lithium bis(pentafluoroethanesulfonyl)imide and its implications for battery applications?

A1: this compound (LiBETI) exhibits two distinct anion orientations within its crystal structure: cis and trans. [] The trans conformation demonstrates a larger void space compared to the cis orientation, influencing its interaction with other materials. [] This structural characteristic is crucial in battery applications, as it affects ion transport within electrolytes. For instance, LiBETI dissolved in specific glyme solvents demonstrates good ionic transport properties, making it suitable for lithium-metal batteries. []

Q2: How does the presence of water molecules impact the structure of this compound?

A2: The inclusion of water molecules in the crystal structure of this compound leads to the formation of a distinct polar domain. [] This occurs due to the creation of cyclical hydrogen bonding rings involving the water molecules. [] Understanding such interactions is essential for predicting material behavior in humid environments, which is particularly relevant for battery applications.

Q3: What are the advantages of using this compound in solid-state battery electrolytes compared to other lithium salts?

A3: Studies have shown that this compound, when used in conjunction with polyvinylidene fluoride (PVDF) based electrolytes, demonstrates promising performance in solid-state lithium-ion batteries. [] This combination exhibits excellent performance with LiFePO4 cathodes, achieving high specific capacity and impressive cycling stability. [] Furthermore, preliminary results with Lithium Nickel Manganese Cobalt Oxide (NMC) cathodes also suggest favorable characteristics. [] Further research is ongoing to fully understand the interactions between LiBETI and the PVDF polymer to optimize its use in solid-state batteries.

Q4: What are the environmental implications of using this compound in battery technologies, and are there any effective disposal methods?

A5: While LiBETI shows promise in enhancing battery performance, addressing its environmental impact is crucial. Research demonstrates that LiBETI can be effectively mineralized using superheated water in the presence of KMnO4. [] This method achieves complete mineralization of fluorine, sulfur, and nitrogen atoms, converting them into less harmful byproducts like F-, SO42-, NO3-, and NO2-. [] Importantly, this process avoids the formation of CHF3, a potent greenhouse gas. [] This highlights the importance of developing environmentally friendly disposal methods for LiBETI and similar fluorochemicals used in battery technologies.

Q5: Can this compound be incorporated into polymer electrolytes for all-solid-state lithium batteries, and what are the advantages?

A6: Yes, research has demonstrated the successful incorporation of this compound into star-shaped copolymer electrolytes for all-solid-state lithium batteries. [] The unique morphology of these star-shaped polymers, featuring a microphase separation structure, facilitates high ionic conductivity. [] This makes them promising candidates for developing high-performance, safer all-solid-state battery technologies.

Q6: How does this compound contribute to achieving higher energy densities in lithium-ion capacitors?

A7: LiBETI, with its high conductivity and superior electrochemical stability, enables the construction of lithium-ion capacitors (LICs) with wider operating voltage windows. [] When used in a three-electrode LIC system with a graphene/single-walled carbon nanotube (SWCNT) composite cathode, LiBETI facilitates stable operation at 4.5 V. [] This higher voltage, combined with the properties of the electrode materials, contributes to a significant increase in energy density, reaching up to 182 Wh kg−1. [] This highlights the potential of LiBETI in developing high-performance energy storage devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.